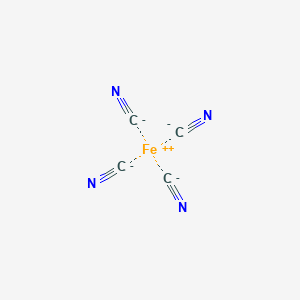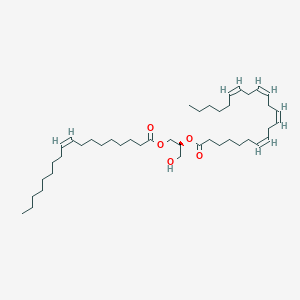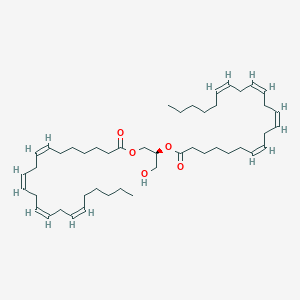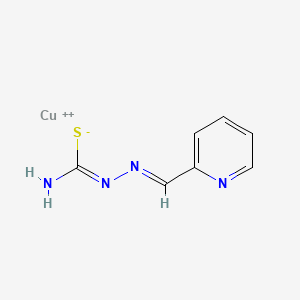
tetracarbonylferrate(-II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracarbonylferrate(2-) is an iron coordination entity and a metal carbonyl.
科学的研究の応用
1. Catalytic Activity in Aldehyde Reactions
Tetracarbonylferrate(-II) demonstrates efficient catalytic activity in the dismutation of aromatic aldehydes to esters. This process involves the transformation of two molecules of an aldehyde into an ester and an alcohol. Additionally, when aliphatic aldehydes are treated with tetracarbonylferrate(-II), aldol-condensation products are formed (Yamashita et al., 1976).
2. Formation of Mixed Hydroxocomplexes
Tetracarbonylferrate(-II) has been studied for its interactions with zinc ions, especially in the formation of polynuclear mixed hydroxocomplexes. These complexes are significant due to their ability to keep zinc dissolved at higher pH levels without occupying all of its coordinating sites (Galembeck et al., 1976).
3. Synthesis of Aldehydes and Aldehydic Acids
The compound reacts readily with aliphatic and aromatic carboxylic acid anhydrides under mild conditions. This reaction leads to the formation of corresponding aldehydes in high yields by quenching the reaction solution with acetic acid. The mechanism is assumed to proceed via acylcarbonylferrates (Watanabe et al., 1975).
4. Iron-Gallium Bonding
Tetracarbonylferrate(-II) has been used in the synthesis and study of compounds exhibiting iron-gallium bonds. This includes the creation of ferrogallynes, compounds that provide evidence of an iron−gallium triple bond, a significant development in the field of organometallic chemistry (Su et al., 1997).
5. Hydrogenation and Dehydrogenation Catalysis
Fe(II) complexes derived from tetracarbonylferrate(-II) have been utilized as precatalysts for sodium bicarbonate hydrogenation to formate and formic acid dehydrogenation to hydrogen and carbon dioxide. These reactions shed light on the mechanism of hydrogen transfer and the role of Fe(II) monohydrido complexes (Bertini et al., 2015).
6. Synthesis of Silicon-Transition-Metal Compounds
The reaction of iodosilane with disodium tetracarbonylferrate(-II) leads to the production of tetracarbonyldisilyliron, along with some hydridotetracarbonylsilyliron. These compounds are significant in understanding the silicon-iron bonding and have potential applications in material science (Aylett et al., 1969).
特性
製品名 |
tetracarbonylferrate(-II) |
|---|---|
分子式 |
C4FeN4-2 |
分子量 |
159.91 g/mol |
IUPAC名 |
iron(2+);tetracyanide |
InChI |
InChI=1S/4CN.Fe/c4*1-2;/q4*-1;+2 |
InChIキー |
UFONDNJTHOTBBM-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)




![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)
![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)


![4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241520.png)